![molecular formula C20H22N2O3S B2778830 N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-92-9](/img/structure/B2778830.png)
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Quinoline derivatives are recognized for their broad spectrum of bioactivity, making them valuable pharmacophores in drug design . They have been used in the development of drugs with antimalarial, antibacterial, antiviral, and anti-inflammatory properties. The structural versatility of quinolines allows for the synthesis of numerous bioactive molecules, potentially leading to novel treatments for various diseases.
Organic Synthesis: Building Blocks
The compound’s structure, featuring a quinoline core, can serve as a building block in organic synthesis . It can undergo various transformations, such as alkylation, thiolation, and annulation, to create a diverse array of molecules. This versatility is crucial for the development of new synthetic methods and the discovery of new reactions.
Bioorganic Chemistry: Biomolecular Interactions
In bioorganic chemistry, quinoline derivatives can be used to study biomolecular interactions . Their ability to bind with biological targets such as enzymes and receptors makes them useful tools for understanding biological processes and for the development of diagnostic agents.
Agrochemical Research: Pesticides and Herbicides
The bioactivity of quinoline derivatives extends to agrochemical applications, where they can be formulated into pesticides and herbicides . Their effectiveness against a range of pests and weeds can contribute to improved crop protection strategies.
Industrial Chemistry: Material Science
Quinoline derivatives can be utilized in material science for the development of organic semiconductors, dyes, and photovoltaic materials . Their electronic properties can be harnessed for applications in electronics and energy conversion.
Pharmacological Studies: In Vivo and In Vitro Screening
The compound can be used in pharmacological studies to assess its efficacy and safety profile through in vivo and in vitro screening . This is a critical step in the drug development process, allowing researchers to determine the therapeutic potential of quinoline-based drugs.
Each of these applications demonstrates the compound’s versatility and importance in scientific research, highlighting its potential to contribute to advancements across multiple fields. The quinoline motif’s substantial efficacies pave the way for future drug development and other valuable areas of human endeavor .
properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-14-5-8-17(9-6-14)21-26(24,25)18-12-15-4-3-11-22-19(23)10-7-16(13-18)20(15)22/h5-6,8-9,12-13,21H,2-4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQUQYFHOGXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.